molecular formula C8H6ClFO B1338012 3-Fluorophenylacetyl chloride CAS No. 458-04-8

3-Fluorophenylacetyl chloride

Cat. No.: B1338012
CAS No.: 458-04-8
M. Wt: 172.58 g/mol
InChI Key: SKOMBKMLOHIBTF-UHFFFAOYSA-N
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Description

3-Fluorophenylacetyl chloride: is an organic compound with the molecular formula C8H6ClFO. It is a derivative of phenylacetyl chloride, where a fluorine atom is substituted at the third position of the phenyl ring. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .

Safety and Hazards

3-Fluorophenylacetyl chloride is classified as a dangerous substance. It is advised to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. It should be used in a well-ventilated area and contact with moisture should be avoided .

Mechanism of Action

Target of Action

It’s known that acyl chlorides, such as 3-fluorophenylacetyl chloride, are highly reactive and can react with a variety of nucleophiles, including water, alcohols, and amines .

Mode of Action

This compound, like other acyl chlorides, is highly reactive due to the presence of the acyl chloride functional group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction typically involves the nucleophile attacking the carbonyl carbon, leading to the expulsion of the chloride ion .

Biochemical Pathways

It’s known that acyl chlorides can participate in a variety of organic reactions, including nucleophilic acyl substitution and friedel-crafts acylation . These reactions can lead to the formation of a variety of products, depending on the nucleophile involved.

Pharmacokinetics

The presence of the fluorine atom could potentially affect its distribution and excretion, as fluorinated compounds often have unique pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a reactive acyl chloride, it could potentially participate in a variety of reactions leading to the formation of various products. These products could have a range of effects, depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity means that it could potentially react with moisture in the air, affecting its stability . Additionally, factors such as temperature and pH could potentially influence the rate and outcome of its reactions .

Biochemical Analysis

Biochemical Properties

3-Fluorophenylacetyl chloride plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating the formation of acylated derivatives. These interactions are essential for the synthesis of complex organic molecules. For instance, this compound can react with amines to form amides, which are vital intermediates in pharmaceutical synthesis. The compound’s reactivity is attributed to the presence of the acyl chloride group, which is highly electrophilic and readily reacts with nucleophiles .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of enzymes involved in metabolic pathways, leading to alterations in cellular energy production and biosynthesis. Additionally, the compound’s interaction with cellular proteins can affect gene expression by modifying transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The acyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable acylated products. This modification can result in enzyme inhibition or activation, depending on the specific target. For example, acylation of serine residues in enzymes can inhibit their catalytic activity, thereby affecting metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell growth and differentiation. These effects are likely due to the compound’s ability to modify key regulatory proteins and enzymes .

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary with dosage. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can cause significant toxic effects, including tissue damage and organ dysfunction. The threshold for these adverse effects depends on the specific animal model and the route of administration. It is crucial to carefully control the dosage to avoid toxicity while achieving the desired biochemical effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes that catalyze acylation reactions. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, acylation of coenzyme A (CoA) derivatives can impact fatty acid metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in certain organelles, depending on its chemical properties and interactions with intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, acylation of mitochondrial proteins can lead to the accumulation of this compound in the mitochondria, where it can affect energy production and other metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorophenylacetyl chloride can be synthesized through several methods. One common method involves the reaction of 3-fluorobenzoyl chloride with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation. Another method includes the direct chlorination of 3-fluorophenylacetic acid using thionyl chloride or oxalyl chloride.

Industrial Production Methods: In industrial settings, this compound is typically produced by the chlorination of 3-fluorophenylacetic acid with thionyl chloride under controlled conditions. This method is preferred due to its high yield and efficiency.

Comparison with Similar Compounds

Uniqueness: 3-Fluorophenylacetyl chloride is unique due to the specific positioning of the fluorine atom, which can enhance its reactivity and influence the properties of the derivatives formed from it. This makes it particularly useful in the synthesis of compounds where the fluorine atom’s electronic effects are desired .

Properties

IUPAC Name

2-(3-fluorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-8(11)5-6-2-1-3-7(10)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOMBKMLOHIBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508907
Record name (3-Fluorophenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458-04-8
Record name (3-Fluorophenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 458-04-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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